molecular formula C10H9BrN2O2 B089483 Ethyl 5-bromo-1H-indazole-3-carboxylate CAS No. 1081-04-5

Ethyl 5-bromo-1H-indazole-3-carboxylate

Cat. No.: B089483
CAS No.: 1081-04-5
M. Wt: 269.09 g/mol
InChI Key: DKVWLGFTRAWGAD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 5-bromoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-1H-indazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1H-indazole-3-carboxylate
  • Ethyl 5-fluoro-1H-indazole-3-carboxylate
  • Ethyl 5-iodo-1H-indazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS Number: 1081-04-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indazole core with a bromine substituent at the 5-position. The presence of the bromine atom enhances its reactivity and biological activity compared to other halogenated derivatives such as chloro or iodo analogs. Its molecular formula is C10H9BrN2O2C_{10}H_9BrN_2O_2.

Target Interactions

Indazole derivatives, including this compound, are known to interact with various biological targets, leading to significant changes in cellular processes. The compound has been shown to potentially inhibit cell growth in neoplastic cell lines, indicating anticancer properties.

Biochemical Pathways

The compound likely affects multiple biochemical pathways, including those involved in cell proliferation and apoptosis. Studies suggest that indazole derivatives can modulate pathways related to tumor progression and metastasis by inhibiting specific kinases such as p21-activated kinase 1 (PAK1) .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Capable of permeating the blood-brain barrier, which may allow for central nervous system applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Growth Inhibition : The compound has shown significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example, related indazole derivatives have demonstrated IC50 values as low as 5.15 µM against K562 cells .

Selectivity and Safety

Research indicates that certain derivatives exhibit selectivity for cancer cells over normal cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, a derivative showed an IC50 of 33.2 µM against normal HEK-293 cells while being significantly more potent against cancer cells .

Study on PAK1 Inhibition

A study identified indazole derivatives as potential PAK1 inhibitors, with this compound being part of a broader investigation into selective kinase inhibition. The findings suggest that these compounds can suppress tumor migration and invasion without affecting overall tumor growth, highlighting their potential as targeted therapies .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Selectivity (Cancer vs. Normal Cells)
This compoundTBDTBD
Ethyl 5-chloro-1H-indazole-3-carboxylateTBDTBD
Ethyl 5-fluoro-1H-indazole-3-carboxylateTBDTBD

The unique properties of this compound stem from its bromine substitution, which influences its binding interactions and overall biological activity compared to other halogenated derivatives.

Properties

IUPAC Name

ethyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWLGFTRAWGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506969
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-04-5
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-2H-indazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3 g of 5-bromo-1H-indazole-3-carboxylic acid was dissolved in 60 mL of ethanol, added with 0.6 mL of concentrated sulfuric acid, and heated under reflux for 8 hours. After allowing to cool to room temperature, addition of water and extraction with ethyl acetate were conducted, and the resultant organic layer was washed with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over magnesium sulfate, and the solvent was evaporated, to afford 2.7 g of the title compound as yellow crystals.
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